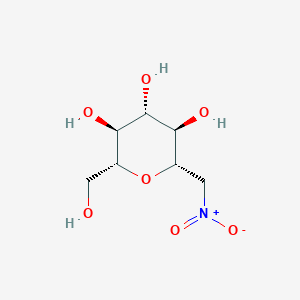

beta-D-glucopyranosyl nitromethane

概要

説明

β-D-グルコピラノシルニトロメタンは、ニトロメタンのグリコシル誘導体です。 これは、水酸化物サイクルにおける強塩基性アニオン交換体の塩としての役割で知られています 。 この化合物は、分子式C7H13NO7、分子量223.18 g/molを持ちます 。 通常、白からオフホワイトの固体として発見されます .

2. 製法

β-D-グルコピラノシルニトロメタンの合成には、ニトロメタンのグリコシル誘導体の調製が含まれます。 一般的な方法の1つには、室温で乾燥ピリジン中で、β-D-グルコピラノシルアンモニウムカルバメートとイソシアネート、イソチオシアネート、またはイソセレノシアネートを反応させる方法があります 。 この方法は汎用性が高く、さまざまな誘導体の調製を可能にします。

準備方法

The synthesis of Beta-D-Glucopyranosyl nitromethane involves the preparation of glycosyl derivatives of nitromethane. One common method includes the reaction of beta-D-glucopyranosylammonium carbamate with an isocyanate, isothiocyanate, or isoselenocyanate in dry pyridine at room temperature . This method is versatile and allows for the preparation of various derivatives.

Industrial production methods are not widely documented, but the compound is typically synthesized in research laboratories for scientific studies .

化学反応の分析

β-D-グルコピラノシルニトロメタンは、次のようないくつかの種類の化学反応を起こします。

還元: この化合物は、メタノール中で水素とリンダー触媒を用いてヒドロキシルアミノ誘導体に還元できます.

酸化: ヒドロキシルアミノ誘導体は、塩基性条件下(例:水酸化アンモニウム)で空気中でさらに酸化してオキシム誘導体を形成できます.

これらの反応で使用される一般的な試薬には、水素、リンダー触媒、および水酸化アンモニウムが含まれます 。 これらの反応から生成される主な生成物は、ヒドロキシルアミノ誘導体とオキシム誘導体です .

4. 科学研究への応用

β-D-グルコピラノシルニトロメタンは、科学研究においていくつかの応用があります。

科学的研究の応用

Beta-D-Glucopyranosyl nitromethane has several scientific research applications:

作用機序

β-D-グルコピラノシルニトロメタンの作用機序には、グリコシル誘導体としての役割が含まれます。 これは、水酸化物サイクルにおける強塩基性アニオン交換体の塩として機能します 。 この化合物は、さまざまな分子標的および経路、特に炭水化物代謝に関与する経路と相互作用します 。 その正確な分子標的および経路はまだ調査中ですが、他のグリコシドの構造と機能を模倣すると考えられています .

6. 類似化合物の比較

β-D-グルコピラノシルニトロメタンは、そのグリコシル誘導体構造のために独特です。 類似の化合物には、以下のようなものがあります。

N-(β-D-グルコピラノシル)イミノトリメチルホスホラン: グリコシル誘導体の合成で使用されることで知られています.

N-(β-D-グルコピラノシル)ウレア: 抗糖尿病薬としての可能性について研究されています.

C-(4,6-O-ベンジリデン-β-D-グルコピラノシル)ニトロメタン: ヒドロキシルアミノ誘導体とオキシム誘導体の合成に使用されます.

これらの化合物は構造的類似性を共有していますが、特定の用途や化学的特性が異なります。

類似化合物との比較

Beta-D-Glucopyranosyl nitromethane is unique due to its glycosyl derivative structure. Similar compounds include:

N-(Beta-D-Glucopyranosyl)imino trimethylphosphorane: Known for its use in the synthesis of glycosyl derivatives.

N-(Beta-D-Glucopyranosyl)ureas: Studied for their potential as antidiabetic agents.

C-(4,6-O-Benzylidene-Beta-D-Glucopyranosyl) nitromethane: Used in the synthesis of hydroxylamino derivatives and oxime derivatives.

These compounds share structural similarities but differ in their specific applications and chemical properties.

特性

IUPAC Name |

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2/t3-,4+,5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNILFIXWGGSLAQ-PJEQPVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628688 | |

| Record name | 2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-gulo-heptitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81846-60-8 | |

| Record name | 2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-gulo-heptitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

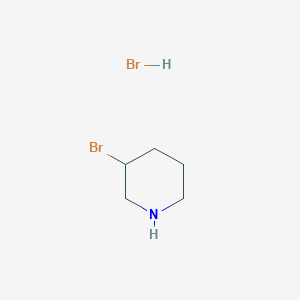

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol](/img/structure/B1602976.png)

![N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B1602982.png)

![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine](/img/structure/B1602993.png)